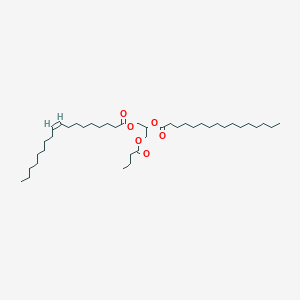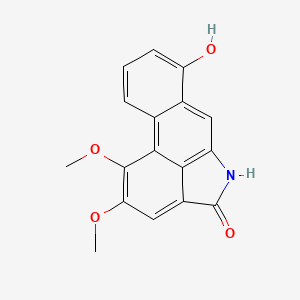
5-Hydroxymethylfluorescein diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxymethylfluorescein diacetate is a fluorescent dye commonly used in various biochemical and medical research applications. It is a derivative of fluorescein, a well-known fluorescent compound, and is often utilized for its ability to fluoresce under specific conditions. This compound is particularly valuable in cell viability assays, enzyme activity measurements, and as a marker in various imaging techniques.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxymethylfluorescein diacetate typically involves the acetylation of 5-hydroxymethylfluorescein. The reaction is carried out using acetic anhydride in the presence of a base such as pyridine. The reaction conditions generally include:
Temperature: Room temperature to 40°C
Solvent: Acetone or dichloromethane
Reaction Time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: To handle large volumes of reactants
Continuous Stirring: To ensure uniform reaction conditions
Purification: Using techniques such as recrystallization or chromatography to obtain high-purity product
Analyse Des Réactions Chimiques
Types of Reactions
5-Hydroxymethylfluorescein diacetate undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to 5-hydroxymethylfluorescein in the presence of water and a base.
Oxidation: It can be oxidized to form various oxidized derivatives.
Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Water, base (e.g., sodium hydroxide), room temperature
Oxidation: Oxidizing agents such as hydrogen peroxide, elevated temperatures
Substitution: Various nucleophiles, solvents like dichloromethane, room temperature to slightly elevated temperatures
Major Products
Hydrolysis: 5-Hydroxymethylfluorescein
Oxidation: Oxidized fluorescein derivatives
Substitution: Various substituted fluorescein derivatives
Applications De Recherche Scientifique
5-Hydroxymethylfluorescein diacetate is widely used in scientific research due to its fluorescent properties. Some of its applications include:
Chemistry: Used as a fluorescent marker in various chemical reactions and assays.
Biology: Employed in cell viability assays to distinguish live cells from dead cells based on fluorescence.
Medicine: Utilized in imaging techniques to visualize cellular and tissue structures.
Industry: Applied in the development of fluorescent dyes and markers for various industrial applications.
Mécanisme D'action
The mechanism of action of 5-Hydroxymethylfluorescein diacetate involves its conversion to 5-hydroxymethylfluorescein upon hydrolysis. This conversion is catalyzed by esterases present in living cells. The resulting 5-hydroxymethylfluorescein fluoresces under specific conditions, allowing for the visualization and measurement of various biological processes. The molecular targets and pathways involved include:
Esterases: Enzymes that catalyze the hydrolysis of the diacetate groups.
Fluorescence Pathways: The excitation and emission of light by the fluorescein moiety.
Comparaison Avec Des Composés Similaires
5-Hydroxymethylfluorescein diacetate is unique due to its specific fluorescent properties and its ability to be hydrolyzed to a fluorescent product. Similar compounds include:
Fluorescein diacetate: Another fluorescent dye with similar properties but different hydrolysis products.
Carboxyfluorescein diacetate: A compound with similar applications but different chemical structure and properties.
Calcein AM: A non-fluorescent compound that becomes fluorescent upon hydrolysis, used in similar applications.
Propriétés
Formule moléculaire |
C25H18O8 |
|---|---|
Poids moléculaire |
446.4 g/mol |
Nom IUPAC |
[6'-acetyloxy-5-(hydroxymethyl)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate |
InChI |
InChI=1S/C25H18O8/c1-13(27)30-16-4-7-20-22(10-16)32-23-11-17(31-14(2)28)5-8-21(23)25(20)19-6-3-15(12-26)9-18(19)24(29)33-25/h3-11,26H,12H2,1-2H3 |
Clé InChI |
WOTLWOAUPKWMRE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)CO)C(=O)O3)C5=C(O2)C=C(C=C5)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


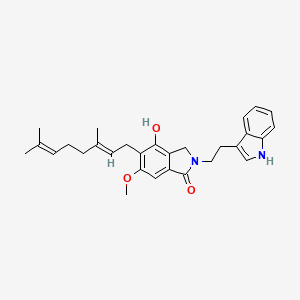
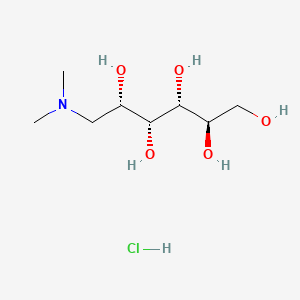
![N-[6-(hydroxyamino)-6-oxohexyl]acridine-4-carboxamide](/img/structure/B13435669.png)
![2-amino-9-[(2R,3R,4R,5R)-3-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B13435674.png)

![2-[3-methyl-2-methylidene-4-(2,2,2-trifluoroethoxy)pyridin-1-yl]-1H-benzimidazole](/img/structure/B13435680.png)
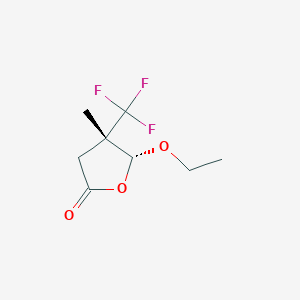
![N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylnitrous amide](/img/structure/B13435686.png)
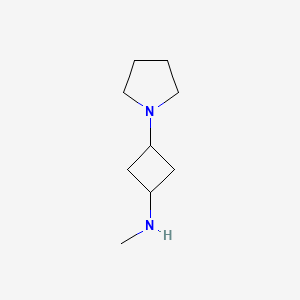

![(S)-N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)acetamide](/img/structure/B13435718.png)
